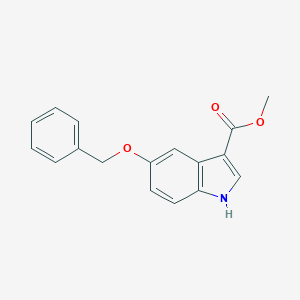![molecular formula C16H26N2O4 B071752 4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- CAS No. 176386-21-3](/img/structure/B71752.png)
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBDPE, and it is a flame retardant that is used in the manufacturing of various products such as electronics, textiles, and plastics. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively, and
Mechanism Of Action
The mechanism of action of DBDPE involves the formation of a protective layer on the surface of the material being treated. This layer acts as a barrier, preventing oxygen from reaching the material and thereby reducing its flammability. Additionally, DBDPE has been shown to release free radicals when exposed to high temperatures, which further reduces the flammability of the material.
Biochemical And Physiological Effects
While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health has also been studied. Research has shown that DBDPE can accumulate in the environment and in living organisms, including humans. However, the long-term effects of exposure to DBDPE are not yet fully understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DBDPE in lab experiments is its high effectiveness in reducing the flammability of materials. Additionally, DBDPE is relatively easy to synthesize and is readily available. However, one limitation of using DBDPE in lab experiments is its potential impact on human health, which should be taken into consideration when working with the compound.
Future Directions
There are several future directions for research on DBDPE. One area of research is the development of more effective flame-retardant materials using DBDPE. Additionally, research is needed to better understand the long-term effects of exposure to DBDPE on human health and the environment. Finally, research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Conclusion:
In conclusion, DBDPE is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, mechanism of action, and biochemical and physiological effects of DBDPE have been studied extensively. While DBDPE is primarily used in the manufacturing of flame-retardant materials, its potential impact on human health and the environment should be taken into consideration. Further research is needed to identify alternative flame-retardant compounds that are safer and more environmentally friendly than DBDPE.
Synthesis Methods
The synthesis of DBDPE involves the reaction of 2,3-dihydrofuran with tert-butylamine and tert-butyl isocyanate, followed by oxidation with potassium permanganate. This process results in the formation of DBDPE, which is a white crystalline powder that is soluble in organic solvents such as chloroform and toluene.
Scientific Research Applications
DBDPE has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant applications of DBDPE is in the manufacturing of flame-retardant materials. DBDPE has been shown to be highly effective in reducing the flammability of various materials, including textiles, plastics, and electronics. As such, it is commonly used in the manufacturing of products such as televisions, computers, and other electronic devices.
properties
CAS RN |
176386-21-3 |
|---|---|
Product Name |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
5,6-bis(tert-butylamino)-2,2-dimethylfuro[2,3-d][1,3]dioxin-4-one |
InChI |
InChI=1S/C16H26N2O4/c1-14(2,3)17-10-9-12(19)21-16(7,8)22-13(9)20-11(10)18-15(4,5)6/h17-18H,1-8H3 |
InChI Key |
QSUZLUQAYASIHE-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
Canonical SMILES |
CC1(OC2=C(C(=C(O2)NC(C)(C)C)NC(C)(C)C)C(=O)O1)C |
synonyms |
4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



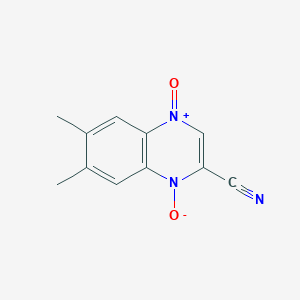

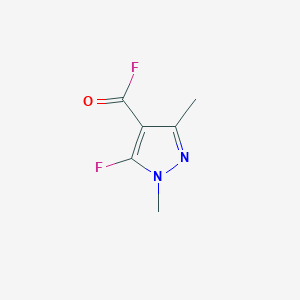
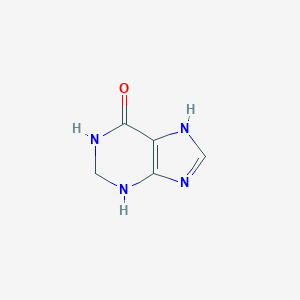
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
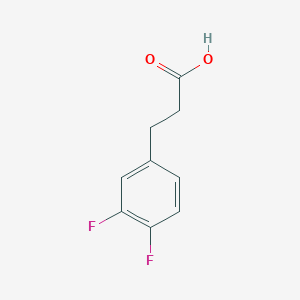
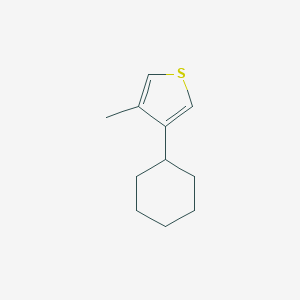
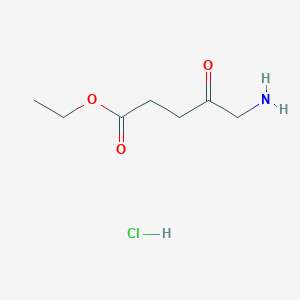
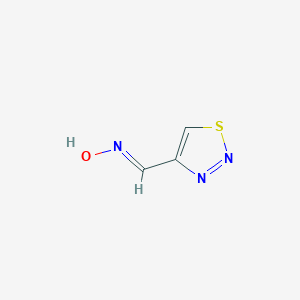
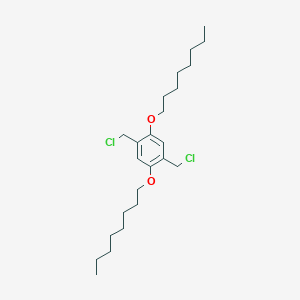
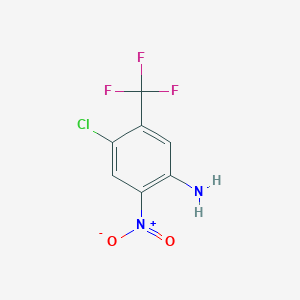
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
